800-Fold Strain-Selective PSAC Inhibition: ISPA-28 vs. Pan-Active MBX-4055
ISPA-28 demonstrates an ~800-fold difference in potency for inhibiting PSAC activity between the Dd2 and HB3 strains of P. falciparum, in stark contrast to the pan-active inhibitor MBX-4055. This extreme selectivity is quantified by the half-maximal inhibitory concentration (K₀.₅) derived from osmotic lysis dose-response experiments [1]. While MBX-4055 shows potent, broad activity across strains (K₀.₅ ≈ 21 nM), ISPA-28's activity is almost exclusively confined to the Dd2 line [2].
| Evidence Dimension | Half-maximal inhibitory concentration (K₀.₅) for PSAC-mediated solute uptake |
|---|---|
| Target Compound Data | K₀.₅ = 56 nM for Dd2 strain; K₀.₅ = 43 μM for HB3 strain |
| Comparator Or Baseline | MBX-4055: K₀.₅ ≈ 21 nM (pan-active, similar potency across multiple strains including Dd2 and HB3) |
| Quantified Difference | ~800-fold difference in potency between Dd2 and HB3 strains for ISPA-28; MBX-4055 shows minimal strain-dependent variation. |
| Conditions | Osmotic lysis kinetics using sorbitol as a permeant solute in P. falciparum-infected human erythrocytes. K₀.₅ values derived from fitting dose-response curves to a Langmuir isotherm (y = 1/(1 + (x/K₀.₅))). |
Why This Matters
This extreme selectivity makes ISPA-28 an essential chemical probe for studies mapping the genetic basis of PSAC pharmacology, whereas pan-active inhibitors like MBX-4055 are unsuitable for dissecting strain-specific channel behavior.
- [1] Nguitragool, W., et al. (2011). Malaria parasite clag3 genes determine channel-mediated nutrient uptake by infected red blood cells. Cell, 145(5), 665–677. DOI: 10.1016/j.cell.2011.05.002 View Source
- [2] Butler, M. M., et al. (2022). Optimized pyridazinones inhibit PSAC and P. falciparum growth. Molecular Pharmacology, 102(1), 20–32. DOI: 10.1124/molpharm.122.000549 View Source
